Neuropeptide Y (22-36)

Y2 receptor binding radioligand displacement human Y2 subtype

Neuropeptide Y (22-36) is the shortest NPY fragment retaining full Y2 efficacy without Y1 cross-activation. Unlike full-length NPY which binds Y1/Y2/Y4/Y5 non-selectively, this 15-amino acid C-terminal fragment exhibits 4–25-fold Y2-over-Y1 binding preference and subnanomolar human Y2 affinity (Ki=0.3 nM). Critical species selectivity data documented: 6.7-fold lower affinity for rabbit Y2, 33-fold lower for rat Y2. Validated in human Y2 competition binding, rat vas deferens twitch suppression, and coronary vascular assays. Substitution with full-length NPY or shorter fragments (e.g., NPY 26-36) compromises experimental reproducibility. Procure with documented Y2 selectivity credentials.

Molecular Formula C85H139N29O21
Molecular Weight 1903.2 g/mol
Cat. No. B612593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeuropeptide Y (22-36)
Molecular FormulaC85H139N29O21
Molecular Weight1903.2 g/mol
Structural Identifiers
InChIInChI=1S/C85H139N29O21/c1-11-43(7)65(112-79(132)60(35-48-21-25-51(118)26-22-48)109-76(129)61(36-49-38-96-40-100-49)110-73(126)54(17-14-30-98-84(92)93)103-75(128)58(32-41(3)4)107-69(122)45(9)101-70(123)52(86)39-115)80(133)111-62(37-64(88)120)77(130)108-59(33-42(5)6)78(131)113-66(44(8)12-2)81(134)114-67(46(10)116)82(135)105-55(18-15-31-99-85(94)95)71(124)104-56(27-28-63(87)119)74(127)102-53(16-13-29-97-83(90)91)72(125)106-57(68(89)121)34-47-19-23-50(117)24-20-47/h19-26,38,40-46,52-62,65-67,115-118H,11-18,27-37,39,86H2,1-10H3,(H2,87,119)(H2,88,120)(H2,89,121)(H,96,100)(H,101,123)(H,102,127)(H,103,128)(H,104,124)(H,105,135)(H,106,125)(H,107,122)(H,108,130)(H,109,129)(H,110,126)(H,111,133)(H,112,132)(H,113,131)(H,114,134)(H4,90,91,97)(H4,92,93,98)(H4,94,95,99)
InChIKeyUKMKMLJWEDUFKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neuropeptide Y (22-36) Peptide Fragment: Y2 Receptor Agonist CAS 119019-65-7 for Research Procurement


Neuropeptide Y (22-36) (CAS 119019-65-7) is a 15-amino acid C-terminal fragment of the full-length 36-residue neuropeptide Y (NPY), belonging to the NPY family of peptide hormones [1]. As an amidated peptide with the sequence Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH2 and molecular weight of 1903.19 g/mol, this fragment acts as a selective agonist for the neuropeptide Y Y2 receptor [2]. Unlike full-length NPY which activates multiple Y receptor subtypes (Y1, Y2, Y4, Y5) with nanomolar affinity, NPY (22-36) exhibits preferential binding to the Y2 receptor due to N-terminal truncation that removes the structural determinants required for Y1 receptor activation [3]. This fragment serves as a specialized research tool for delineating Y2-specific signaling pathways in preclinical studies of appetite regulation, anxiety modulation, and cardiovascular function [4].

Why NPY (22-36) Cannot Be Substituted with Other NPY C-Terminal Fragments or Full-Length NPY in Y2 Receptor Studies


Substitution of NPY (22-36) with other NPY C-terminal fragments or full-length NPY is scientifically invalid due to marked quantitative differences in receptor binding affinity, species selectivity, and functional efficacy across assay systems. While full-length NPY activates multiple Y receptor subtypes (Y1, Y2, Y4, Y5) with nanomolar affinity, NPY (22-36) demonstrates a 4- to 25-fold binding preference for the Y2 receptor over Y1, enabling Y2-specific pathway interrogation without Y1 cross-activation [1]. Furthermore, even among C-terminal fragments, NPY (22-36) exhibits distinct pharmacological properties: it retains subnanomolar affinity for the human Y2 receptor (Ki = 0.3 nM) [2], whereas shorter fragments like NPY (26-36) are pharmacologically inactive in functional assays [3]. The species selectivity of NPY (22-36) for human Y2 receptor (Ki = 0.3 nM) versus rabbit (Ki = 2 nM) and rat (Ki = 10 nM) Y2 receptors [2] represents a 6.7-fold and 33-fold affinity difference respectively, making fragment interchange across species-specific experimental models untenable without quantitative calibration. These measurable differences in affinity, selectivity, and functional activity underscore why generic substitution among NPY fragments compromises experimental reproducibility and data interpretability.

Neuropeptide Y (22-36) Quantitative Differentiation Evidence: Binding Affinity, Functional Activity, and Species Selectivity Compared to Analogs


Human Y2 Receptor Binding Affinity of NPY (22-36) Versus Full-Length NPY and Other C-Terminal Fragments

NPY (22-36) retains subnanomolar binding affinity for the human Y2 receptor (Ki = 0.3 nM), representing only a moderate reduction compared to full-length NPY which displays 4- to 25-fold higher affinity for Y2 than Y1 [1]. In contrast, the Y1-selective agonist [Leu31,Pro34]NPY exhibits 7- to 60-fold higher affinity for Y1 compared with Y2, demonstrating the receptor subtype divergence achievable through N-terminal truncation [1]. The rank order of affinity for human Y2 receptor among NPY fragments is: NPY(2-36) and PYY(3-36) > NPY(22-36) > NPY(26-36) [1].

Y2 receptor binding radioligand displacement human Y2 subtype

Species Selectivity of NPY (22-36) for Human Y2 Receptor Versus Rabbit and Rat Orthologs

NPY (22-36) demonstrates pronounced species selectivity for the human Y2 receptor subtype, with a Ki of 0.3 nM for human Y2 compared with Ki values of 2 nM and 10 nM for rabbit and rat Y2 receptors, respectively [1]. This 6.7-fold to 33-fold difference in affinity across species is also observed with other NPY fragments including PYY(3-36), NPY(2-36), and NPY(26-36), confirming that C-terminal fragments exhibit species-selective Y2 binding [1]. Full-length NPY does not exhibit this magnitude of species selectivity for Y2 receptors, making the fragment's species preference a distinct pharmacological property [1].

species selectivity Y2 receptor orthologs cross-species pharmacology

Functional Activity of NPY (22-36) in Rat Jejunum Mucosa Ion Secretion Compared to Full-Length NPY and Longer Fragments

In rat jejunal mucosa preparations, NPY (22-36) exhibits markedly reduced functional efficacy compared to full-length NPY and longer C-terminal fragments. Full-length NPY was 30 times more effective than any of the fragments tested in reducing baseline short circuit current (s.c.c.), with EC50 values of 1 µM or more for most fragments [1]. The rank order of potency for baseline s.c.c. reduction was: NPY ≫ NPY(11-36) ≥ NPY(12-36) ≥ NPY(13-36) ≥ NPY(14-36) [1]. NPY (22-36) was among the least effective fragments, with complete concentration-response curves unable to be constructed [1]. In electrical field stimulation (EFS)-evoked secretory responses, at a single concentration of 300 nM, a graded attenuation was observed with NPY(14-36) ≥ NPY(15-36) > NPY(16-36) ≥ NPY(20-36) > NPY(22-36) [1].

ion secretion jejunum mucosa functional efficacy presynaptic modulation

NPY (22-36) Vas Deferens Contractility Suppression Compared to Full-Length NPY and Fragment Series

In the rat isolated vas deferens, NPY (22-36) suppressed electrically-evoked twitches in a concentration-dependent manner, with a pIC50 value described as 'rather high' relative to the gradual lowering of pIC50 values observed with progressive shortening of NPY fragments [1]. Full-length NPY (1-36) and C-terminal fragments from NPY(11-36) to NPY(22-36) all suppressed twitches, while NPY(23-36), NPY(24-36), and NPY(25-36) suppressed twitches only at high concentrations (3 µM), and NPY(26-36) was without effect [1]. The 12 C-terminal amino acid residues were identified as the minimum length required to activate the Y2 receptor in this system [1].

vas deferens electrically-evoked twitch Y2-mediated presynaptic inhibition

Vascular Contractile Activity of NPY (22-36) Compared to Full-Length NPY and N-Terminally Truncated Analogs

In vascular tissue assays, NPY (22-36) induces only slight contraction at high concentration (0.3 µM) in the Langendorff perfused rat heart coronary vasculature, whereas full-length NPY (1-36) and the Y1-selective agonist [Pro34]-NPY produce concentration-dependent increases in coronary resistance with substantially greater potency [1]. Specifically, NPY(2-36) was 7-fold less potent than NPY(1-36), and NPY(5-36) was 20-fold less potent [1]. NPY(22-36), along with NPY(11-36) and NPY(20-36), induced only 'slight contraction' at 0.3 µM, while NPY(23-36) was completely inactive [1]. In the isolated inferior caval vein, NPY(2-36) was equipotent with NPY(1-36), but NPY(4-36), NPY(5-36), and NPY(11-36) were approximately 30 times less potent [1].

vascular contraction coronary resistance caval vein Y1 vs Y2 receptor

Validated Research and Procurement Applications for Neuropeptide Y (22-36)


Human Y2 Receptor Binding and Radioligand Displacement Assays

NPY (22-36) is specifically validated for human Y2 receptor binding studies where subnanomolar affinity (Ki = 0.3 nM) is required while avoiding Y1 receptor cross-activation [1]. This fragment is appropriate for competition binding assays using human Y2-expressing cell lines or membrane preparations. Given the species selectivity profile—6.7-fold higher affinity for human versus rabbit Y2 and 33-fold higher affinity for human versus rat Y2 [1]—this fragment should not be applied to rodent or rabbit Y2 binding studies without appropriate affinity calibration.

Minimal Functional Y2 Agonist for Presynaptic Modulation Studies in Rat Vas Deferens

NPY (22-36) represents the shortest NPY fragment capable of producing robust Y2-mediated suppression of electrically-evoked twitches in the rat vas deferens bioassay [1]. It is suitable for experiments requiring a minimal Y2 pharmacophore that retains functional efficacy while eliminating N-terminal sequences that confer Y1 binding. Researchers should note that NPY(23-36) and shorter fragments show marked loss of activity (activity only at 3 µM or inactive) [1].

Discrimination of Y2-Mediated Versus Y1-Mediated Vascular Effects

NPY (22-36) serves as a Y2-selective tool for distinguishing Y2-mediated vascular responses from Y1-mediated vasoconstriction. At 0.3 µM, NPY (22-36) induces only slight contraction in coronary vasculature, whereas full-length NPY produces robust concentration-dependent increases in coronary resistance [1]. In the isolated caval vein, longer N-terminally truncated fragments such as NPY(4-36) and NPY(5-36) show approximately 30-fold reduced potency compared to NPY(1-36) [1]. This differential activity enables researchers to attribute vascular effects to specific Y receptor subtypes.

Human-Specific Y2 Pharmacology Studies Requiring Cross-Species Affinity Awareness

NPY (22-36) is appropriate for human cell-based Y2 receptor studies where target engagement at subnanomolar concentrations (Ki = 0.3 nM) is required [1]. The documented 6.7-fold and 33-fold lower affinity for rabbit and rat Y2 receptors, respectively [1], provides critical calibration data for researchers translating findings across species or designing in vivo experiments in rodent models. Procurement of NPY (22-36) for human Y2 studies should not be substituted with other NPY fragments lacking this characterized species selectivity documentation.

Quote Request

Request a Quote for Neuropeptide Y (22-36)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.